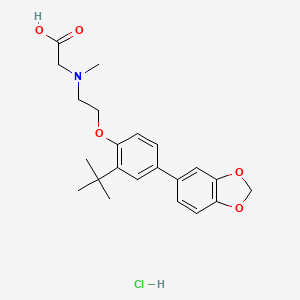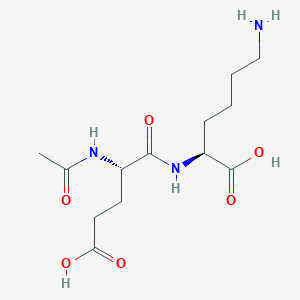
Lysine N-acetylglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine N-acetylglutamate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Lysine Acetylation in Cellular Functions
Lysine acetylation is a critical posttranslational modification influencing various cellular processes. Choudhary et al. (2009) conducted a proteomic-scale analysis, revealing that lysine acetylation targets large macromolecular complexes involved in diverse cellular processes like chromatin remodeling, cell cycle, and nuclear transport. This study highlights the significance of lysine acetylation in cellular regulation and its potential in cancer treatments (Choudhary et al., 2009).
Epigenetic Regulation and Drug Discovery
Filippakopoulos & Knapp (2014) discussed the role of lysine acetylation in chromatin structure regulation. Aberrant acetylation levels can lead to diseases, and targeting bromodomains that recognize acetyl-lysine modifications could be crucial for drug discovery, especially in oncology and inflammation treatment (Filippakopoulos & Knapp, 2014).
Lysine Catabolism in Plant Growth
Lysine catabolism plays a pivotal role in regulating lysine levels in plants, as detailed by Stepansky et al. (2006). This super-regulated pathway, involving enzymes like LKR/SDH, is crucial for plant growth and interaction with the environment (Stepansky et al., 2006).
Metabolic and Cellular Signalling Roles
Choudhary et al. (2014) explored the broad spectrum of lysine acetylation in metabolism and cellular signalling. Their study emphasizes the intricate link between lysine acylation and cellular metabolism, revealing new functions for lysine acylations and their regulatory mechanisms (Choudhary et al., 2014).
Lysine Deacetylases Inhibitors
Schölz et al. (2015) investigated the specificities of lysine deacetylases inhibitors (KDACIs) in human cells. This study provides insights into the selective effects of KDACIs on acetylation and their potential therapeutic implications in cancer and other diseases (Schölz et al., 2015).
Urea Synthesis Regulation
Tujioka et al. (2002) studied the role of N-acetylglutamate concentration and ornithine transport in regulating urea synthesis in rats. Their findings indicate a close correlation between N-acetylglutamate and ornithine transport with urea excretion, suggesting its significance in protein metabolism (Tujioka et al., 2002).
Therapeutic Strategies in Human Diseases
Yang & Seto (2007) reviewed the significance of lysine acetylation in human diseases. They discussed the potential of novel therapeutic strategies targeting lysine acetylation to combat cancer and other diseases (Yang & Seto, 2007).
Eigenschaften
CAS-Nummer |
32608-94-9 |
|---|---|
Molekularformel |
C13H23N3O6 |
Molekulargewicht |
317.342 |
IUPAC-Name |
Lysine, N2-(N-acetyl-L-alpha-glutamyl)-, L- |
InChI |
InChI=1S/C13H23N3O6/c1-8(17)15-9(5-6-11(18)19)12(20)16-10(13(21)22)4-2-3-7-14/h9-10H,2-7,14H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-,10-/m0/s1 |
InChI-Schlüssel |
LJAYCQIJHAMKDX-UWVGGRQHSA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC(C)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysine N-acetylglutamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



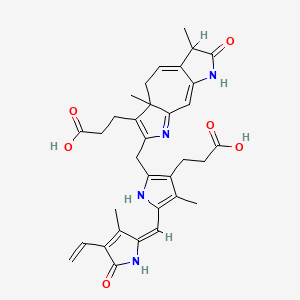

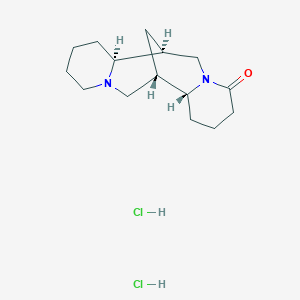
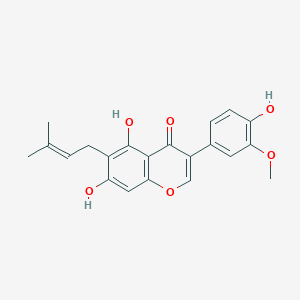
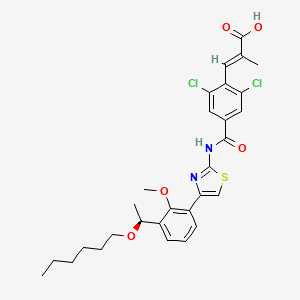



![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)

